N-tert-Butoxycarbonyl Desmethyl Levofloxacin is a derivative of levofloxacin, a widely used antibiotic belonging to the fluoroquinolone class. This compound is characterized by the presence of a tert-butoxycarbonyl group, which enhances its stability and solubility, potentially improving its pharmacological properties. Levofloxacin itself is effective against a range of bacterial infections, and modifications like the introduction of the tert-butoxycarbonyl group aim to optimize its therapeutic efficacy.
The compound can be synthesized from N-desmethyl levofloxacin, which serves as a precursor. Various studies have outlined synthetic routes for creating this derivative, often employing nucleophilic substitution reactions involving different reagents and solvents to achieve the desired chemical structure .
N-tert-Butoxycarbonyl Desmethyl Levofloxacin falls under the category of synthetic organic compounds, specifically classified as an antibiotic. Its classification as a fluoroquinolone derivative places it within a group known for their broad-spectrum antibacterial activity.
The synthesis of N-tert-Butoxycarbonyl Desmethyl Levofloxacin typically involves several key steps:
The general procedure involves dissolving N-desmethyl levofloxacin in a solvent, adding the tert-butoxycarbonyl chloride, and stirring the mixture until complete conversion is achieved, as monitored by thin-layer chromatography. After completion, the product is precipitated out by adding water, filtered, and purified through crystallization techniques .
The molecular formula for N-tert-Butoxycarbonyl Desmethyl Levofloxacin is , with a molecular weight of 447.46 g/mol. The structure features a fluoroquinolone backbone with a tert-butoxycarbonyl group attached to the nitrogen atom.
Key structural data includes:
N-tert-Butoxycarbonyl Desmethyl Levofloxacin can undergo various chemical reactions typical of fluoroquinolones:
The stability of N-tert-Butoxycarbonyl Desmethyl Levofloxacin in different pH environments has been studied to understand its potential reactivity and degradation pathways .
N-tert-Butoxycarbonyl Desmethyl Levofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism leads to interference with bacterial cell division and ultimately results in cell death.
Research indicates that derivatives like N-tert-Butoxycarbonyl Desmethyl Levofloxacin maintain similar mechanisms to levofloxacin while potentially exhibiting enhanced activity against resistant bacterial strains due to their modified structures .
Relevant analyses such as differential scanning calorimetry (DSC) have shown that this compound has distinct thermal properties compared to its precursors .
N-tert-Butoxycarbonyl Desmethyl Levofloxacin is primarily used in research settings focused on developing new antibiotics with improved efficacy against resistant bacterial strains. Its synthesis and characterization contribute to understanding structure-activity relationships in fluoroquinolone derivatives.
Additionally, this compound may serve as an intermediate in synthesizing other more complex pharmaceutical agents or as a reference standard in analytical chemistry for quality control purposes .
N-tert-Butoxycarbonyl Desmethyl Levofloxacin (CAS No. 1330277-19-4) is a chemically modified derivative of the fluoroquinolone antibiotic levofloxacin. Its IUPAC name is (2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, reflecting its complex polycyclic architecture [1] [9]. The compound incorporates a tert-butoxycarbonyl (Boc) group at the N-4 position of the piperazine ring, which replaces the methyl group found in the parent levofloxacin structure (C₁₈H₂₀FN₃O₄) and alters its physicochemical properties [5] [7]. This Boc modification increases the molecular weight to 447.46 g/mol and introduces steric hindrance that influences reactivity and solubility [1] [9].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1330277-19-4 |
Molecular Formula | C₂₂H₂₆FN₃O₆ |
IUPAC Name | (2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Synonyms | N-Boc Desmethyl Levofloxacin; Levofloxacin N-Boc Impurity |
Parent Compound | Levofloxacin (CAS 100986-85-4) |
N-tert-Butoxycarbonyl Desmethyl Levofloxacin is both a synthetic precursor and a functional analog of the primary levofloxacin metabolite N-Desmethyl Levofloxacin (CAS 117707-40-1). The latter arises from cytochrome P450-mediated N-demethylation of levofloxacin’s piperazinyl moiety in vivo, yielding a secondary amine with the molecular formula C₁₇H₁₈FN₃O₄ [3] [6] [9]. Though microbiologically active, N-Desmethyl Levofloxacin exhibits reduced potency compared to levofloxacin due to decreased DNA gyrase binding affinity [6] [9].
Table 2: Analytical Characterization of N-tert-Butoxycarbonyl Desmethyl Levofloxacin
Analytical Method | Key Features | Application |
---|---|---|
HPLC-UV/MS | Resolves from levofloxacin and N-Desmethyl metabolite; [M+H]⁺ m/z 448.2 | Quantification in impurity profiling [1] |
NMR Spectroscopy | Characteristic Boc singlet at δ 1.45 ppm; C2 methyl at δ 1.55 ppm (d) | Structural confirmation [9] |
Chiral Chromatography | Verifies retention of S-configuration at C2 | Stereochemical purity assessment [1] |
The development of N-tert-Butoxycarbonyl Desmethyl Levofloxacin parallels key milestones in fluoroquinolone evolution. Levofloxacin (approved 1996) emerged as the L-isomer of ofloxacin, offering enhanced gram-positive coverage—particularly against Streptococcus pneumoniae—and became a "respiratory quinolone" [4] [7]. However, metabolic studies soon identified N-desmethylation as a major clearance pathway, accounting for ~5% of levofloxacin’s metabolism and necessitating characterization of its metabolites [7] [9].
Impurity Control in Pharma: Regulatory frameworks (ICH Q3A/B) mandate stringent control of degradants and metabolites in APIs. N-Desmethyl Levofloxacin was classified as a significant impurity, but its inherent reactivity complicated isolation. The Boc-protected variant addressed this by providing a chemically stable surrogate for method validation and toxicology studies [1] [9].
Fluoroquinolone Optimization: This compound exemplifies strategic molecular protection applied to fluoroquinolone research. Similar Boc modifications have been adopted for synthesizing advanced intermediates in next-generation quinolones (e.g., delafloxacin), enabling targeted modifications to improve potency or reduce adverse effects [4] [7]. Its current use remains focused on analytical applications rather than therapeutic ones, reflecting the industry’s prioritization of impurity management in antibiotic production [1] [8].
Table 3: Role in Levofloxacin Impurity Profiling
Impurity Type | Significance | Control Threshold |
---|---|---|
Levofloxacin | Active pharmaceutical ingredient (API) | Primary compound (100%) |
N-Desmethyl Levofloxacin | Major pharmacologically active metabolite | ≤0.15% (per ICH guidelines) |
N-Boc Desmethyl Levofloxacin | Synthetic analog of the metabolite; used as reference standard | Qualified at ≤0.10% [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7